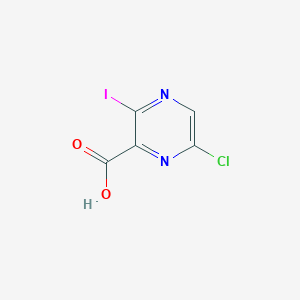
6-Chloro-3-iodopyrazine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-iodopyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H2ClIN2O2 and a molecular weight of 284.44 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrazine ring, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-iodopyrazine-2-carboxylic acid typically involves the halogenation of pyrazine derivatives. One common method is the iodination of 6-chloropyrazine-2-carboxylic acid using iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of 6-Chloro-3-iodopyrazine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity levels required for various applications .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido or thiocyanato derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
6-Chloro-3-iodopyrazine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodopyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
6-Chloropyrazine-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain coupling reactions.
3-Iodopyrazine-2-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Uniqueness: 6-Chloro-3-iodopyrazine-2-carboxylic acid is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and binding characteristics. This dual halogenation allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C5H2ClIN2O2 |
|---|---|
Molecular Weight |
284.44 g/mol |
IUPAC Name |
6-chloro-3-iodopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H2ClIN2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11) |
InChI Key |
LUEJVGQXYQXVNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)I)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















